
5-Methyl-3-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methyl-3-nitro-1H-indole, has been a subject of interest in recent years due to their biological activity . The synthesis process often involves the investigation of novel methods, owing to the importance of this significant ring system .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-nitro-1H-indole consists of a heterocyclic indole ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2/c1-6-2-3-8-7 (4-6)9 (5-10-8)11 (12)13/h2-5,10H,1H3 .Chemical Reactions Analysis
Indole derivatives, including 5-Methyl-3-nitro-1H-indole, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
5-Methyl-3-nitro-1H-indole has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 61.6 Ų and a complexity of 214 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Synthesis and Functionalization
- Palladium-Catalyzed Reactions : Indoles, due to their biological significance and presence in natural products, have been extensively studied, leading to the development of numerous synthetic routes. Palladium-catalyzed reactions, for instance, have become crucial for the synthesis and functionalization of indoles, offering a versatile approach for constructing complex molecules with varied functionalities (Cacchi & Fabrizi, 2005).
Corrosion Inhibition
- Schiff Base Derivatives : Research on 5-Nitro isatin derivatives, including those structurally related to "5-Methyl-3-nitro-1H-indole," has demonstrated their potential as corrosion inhibitors in sea water for carbon steel. These studies highlight the utility of indole derivatives in applied chemistry, especially in materials protection and longevity (A. T. Ahmed, 2018).
Biological Evaluation
- Antihypertensive Activities : The design and synthesis of novel angiotensin II receptor antagonists based on 5-nitro benzimidazole with indole derivatives illustrate the significant therapeutic potential of indole compounds. Such derivatives have shown effectiveness in lowering mean blood pressure in hypertensive rats, underscoring the indole scaffold's relevance in drug discovery (Weibo Zhu et al., 2014).
Environmental and Material Science
- Photophysical Properties : The study of Schiff bases related to indole structures, such as "5-Methyl-3-nitro-1H-indole," in the presence of small polar molecules, reveals insights into the photophysical properties of indole derivatives. These findings have implications for the development of new materials with tailored optical properties (M. Belletěte et al., 1986).
Chemical Reactions and Mechanisms
- Nitrosation Reactions : The kinetics and mechanisms of nitrosation reactions involving indole derivatives provide valuable information for understanding the reactivity and stability of compounds like "5-Methyl-3-nitro-1H-indole." Such studies are fundamental for the design of indole-based compounds with desired chemical properties (Carlos Bravo et al., 1992).
Orientations Futures
The future directions in the research of 5-Methyl-3-nitro-1H-indole and similar indole derivatives involve the development of anticancer drugs . The structure-activity relationship of newly synthesized molecules based on the indole scaffold is being investigated to target G4 DNA . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Propriétés
IUPAC Name |
5-methyl-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-6)9(5-10-8)11(12)13/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMNCUGSGGREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-nitro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

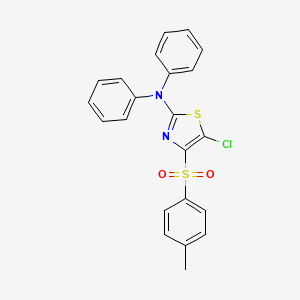
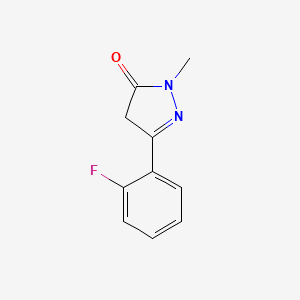
![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
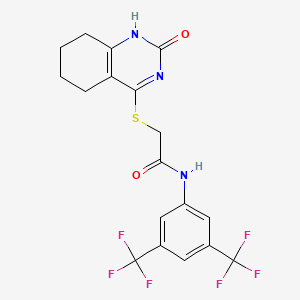
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)


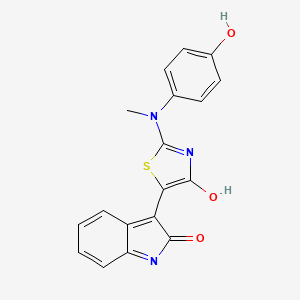

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)
![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)
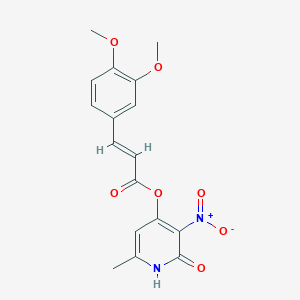
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)